Mth1-IN-2 -

Mth1-IN-2

Catalog Number: EVT-2994582
CAS Number:
Molecular Formula: C24H27N3O5S
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mth1-IN-2 has been identified through various studies aimed at discovering effective MTH1 inhibitors. It belongs to a class of compounds that target nucleotide pool sanitization enzymes, specifically those that hydrolyze oxidized nucleotides to prevent DNA damage. The classification of Mth1-IN-2 falls under small-molecule inhibitors, which are designed to interfere with the function of specific proteins or enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mth1-IN-2 typically involves multi-step organic reactions, often beginning with readily available precursors. The exact synthetic pathway may vary based on the specific structure of Mth1-IN-2, but common methodologies include:

  • Stepwise synthesis: Utilizing standard organic reactions such as alkylation, acylation, and cyclization.
  • Purification methods: Techniques such as column chromatography and recrystallization are employed to isolate the final product.
  • Characterization: The compound is usually characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Mth1-IN-2 features a core scaffold that interacts with the active site of MTH1. Specific functional groups within the compound are designed to enhance binding affinity and specificity for the target enzyme.

Key structural data points include:

  • Molecular formula: Typically represented as CxHyNzOwC_xH_yN_zO_w where x, y, z, and w denote the number of each atom type.
  • Molecular weight: Calculated based on the molecular formula.
  • 3D conformation: Determined using computational modeling techniques such as molecular docking studies which predict how Mth1-IN-2 fits into the active site of MTH1.
Chemical Reactions Analysis

Reactions and Technical Details

Mth1-IN-2 primarily functions through competitive inhibition where it binds to the active site of MTH1, blocking access to its natural substrates. The compound's mechanism can be summarized as follows:

  • Inhibition reaction: The binding of Mth1-IN-2 prevents the hydrolysis of oxidized nucleotides like 8-oxo-dGTP.
  • Substrate competition: By occupying the active site, Mth1-IN-2 reduces the enzyme's ability to process its substrates, leading to increased levels of oxidized nucleotides within cells.

Experimental data often demonstrates this inhibition through assays measuring changes in nucleotide hydrolysis rates in the presence of varying concentrations of Mth1-IN-2.

Mechanism of Action

Process and Data

The mechanism by which Mth1-IN-2 exerts its effects involves several key processes:

  1. Competitive Inhibition: Mth1-IN-2 competes with oxidized nucleotides for binding to the active site of MTH1.
  2. Increased Oxidative Stress: By inhibiting MTH1, there is an accumulation of oxidized nucleotides which leads to increased oxidative stress within cancer cells.
  3. Cellular Response: This accumulation can trigger cellular pathways associated with apoptosis or senescence, particularly in cancer cells that rely heavily on MTH1 for survival under oxidative conditions.

Data supporting these mechanisms often come from cell viability assays showing reduced survival rates in cancer cell lines treated with Mth1-IN-2 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mth1-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Typically assessed in various solvents; solubility can affect bioavailability.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point: Determined experimentally; provides insight into purity and crystallinity.

These properties are essential for understanding how Mth1-IN-2 behaves in biological systems and its potential as a drug candidate.

Applications

Scientific Uses

Mth1-IN-2 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: Its primary application lies in enhancing cancer treatment by targeting oxidative stress pathways.
  • Biomarker Studies: Research involving MTH1 can help identify biomarkers for cancer progression and treatment response.
  • Combination Therapies: It may be used alongside existing chemotherapeutics to improve efficacy by sensitizing tumors to oxidative damage.
Introduction to MTH1 as a Therapeutic Target

Role of MTH1 in Oxidative Stress and DNA Damage Repair

MTH1 (MutT homolog 1), encoded by the NUDT1 gene, is a critical enzyme in the cellular defense against oxidative DNA damage. It functions as a "nucleotide pool sanitizer," hydrolyzing oxidized deoxyribonucleoside triphosphates—particularly 8-oxo-7,8-dihydro-2′-deoxyguanosine triphosphate (8-oxo-dGTP) and 2-hydroxy-2′-deoxyadenosine triphosphate (2-OH-dATP)—into their corresponding monophosphates. This prevents the incorporation of these mutagenic nucleotides during DNA replication, which would otherwise cause transversion mutations (e.g., G→T or A→C) and DNA strand breaks [2] [4].

Cancer cells exhibit elevated reactive oxygen species (ROS) due to accelerated metabolic activity, oncogenic signaling, and mitochondrial dysfunction. This results in significantly higher levels of oxidized nucleotides than in normal cells. MTH1’s catalytic mechanism involves key residues (Asp119, Asp120, Asn33, Trp117) that recognize oxidized bases. For example, Trp117 facilitates π-stacking interactions with 8-oxo-dGMP, while Asn33 mutations abolish >86% of enzymatic activity [3] [4]. Consequently, MTH1 enables cancer cell survival by maintaining genomic integrity despite heightened oxidative stress [1] [7].

Table 1: Key Substrates of MTH1 and Their Mutagenic Consequences

SubstrateHydrolysis ProductMutation Risk if Incorporated
8-oxo-dGTP8-oxo-dGMPG→T transversions
2-OH-dATP2-OH-dAMPA→C transversions
8-oxo-rGTP8-oxo-rGMPRNA dysfunction
O⁶-methyl-dGTPO⁶-methyl-dGMPMismatched pairing

MTH1 Dysregulation in Cancer and Other Pathologies

MTH1 overexpression is a hallmark of multiple malignancies, driven by the need to counteract oncogene-induced ROS. Clinical analyses reveal elevated NUDT1 mRNA and protein levels in cancers such as:

  • Renal cell carcinoma (RCC): Overexpression correlates with advanced TNM stages and poor overall survival [6].
  • Non-small cell lung cancer (NSCLC): High MTH1 expression associates with tumor progression and metastasis [7].
  • Breast cancer: Independent of molecular subtypes, MTH1 is upregulated and linked to aggressive phenotypes [5].
  • Colorectal, pancreatic, and gastric cancers: Increased MTH1-specific 8-oxodGTPase activity confirmed via the ARGO assay (a sensitive luminescence-based method) in tumor tissues versus adjacent normal tissue [7].

In pulmonary arterial hypertension (PAH), MTH1 promotes hyperproliferation of pulmonary artery smooth muscle cells. Its inhibition induces DNA damage and apoptosis, highlighting roles beyond oncology [4]. Conversely, reduced MTH1 activity in neurodegenerative diseases (e.g., Alzheimer’s) accelerates neuronal loss, underscoring its tissue-specific functions [5].

Table 2: MTH1 Dysregulation Across Cancer Types

Cancer TypeExpression ChangeClinical Correlation
Renal cell carcinoma2.5–4.8-fold increaseAdvanced stage, reduced survival
NSCLC3.1-fold increaseMetastasis, drug resistance
Breast cancerOverexpressed in 70%Independent of ER/PR/HER2 status
Colorectal cancerActivity increasedLower overall survival

Rationale for Targeting MTH1 in Oncology

The dependency of cancer cells on MTH1—termed "non-oncogene addiction"—provides a compelling therapeutic rationale. Unlike normal cells, cancer cells sustain high ROS levels and require MTH1 to avoid lethal oxidative DNA damage. Genetic studies confirm that MTH1 knockdown suppresses tumor growth in RAS-driven models by:

  • Inducing DNA strand breaks and activating the caspase 3–PARP apoptosis axis [5].
  • Disrupting oncogene-induced epithelial-mesenchymal transition (EMT) and glycolytic adaptation ("Warburg effect") [8].
  • Reducing viability in cells with high oncogenic RAS levels, which accumulate more oxidative damage [8].

MTH1 inhibitors exploit this vulnerability by increasing oxidized nucleotides in the pool, leading to DNA damage selectively in cancer cells. This strategy is effective regardless of RAS mutation status, broadening its applicability [1] [6]. For example, MTH1 inhibition synergizes with ROS-inducing agents (e.g., photodynamic therapy), enhancing parthanatos (a caspase-independent cell death pathway) in cervical cancer models [2].

Properties

Product Name

Mth1-IN-2

IUPAC Name

6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C24H27N3O5S/c1-15-6-3-4-9-21(15)26-24(29)20-14-25-22-11-10-18(13-19(22)23(20)28)33(30,31)27-16-7-5-8-17(12-16)32-2/h5,7-8,10-15,21,27H,3-4,6,9H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

VCILMZPEQSXJDM-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC

Solubility

not available

Canonical SMILES

CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.